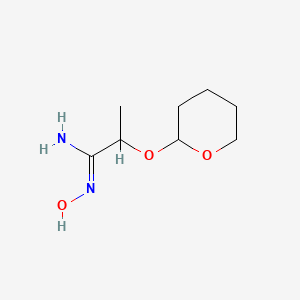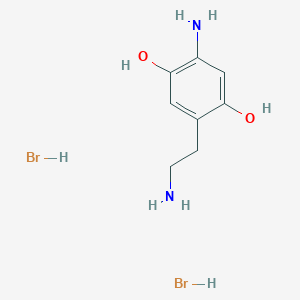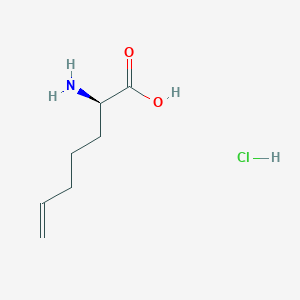
ethyl 2-(tert-butoxy)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate is a type of organic compound belonging to the class of pyridine carboxylates. It is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate has been widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used as a catalyst in various organic reactions, such as the synthesis of polymers and the preparation of heterocyclic compounds. Furthermore, it has been used as a ligand for the preparation of metal complexes and for the study of enzyme mechanisms.
Mécanisme D'action
The mechanism of action of ethyl 2-(tert-butoxy)pyridine-4-carboxylate is dependent on its use. As a reagent, it acts as a nucleophile, attacking electrophilic centers in organic molecules to form new covalent bonds. As a catalyst, it can accelerate the rate of a reaction by providing a favorable environment for the reactants to come together and form products. As a ligand, it can bind to metal ions and form metal complexes, which can then be used for a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(tert-butoxy)pyridine-4-carboxylate have not been extensively studied. However, due to its widespread use in scientific research applications, it is likely that it has some effect on biochemical and physiological processes. For example, it has been used as a ligand for the preparation of metal complexes, which can affect the activity of enzymes and other proteins involved in biochemical reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl 2-(tert-butoxy)pyridine-4-carboxylate in lab experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a wide variety of reactions. However, it also has several limitations. It is a relatively reactive compound and can react with other compounds in the reaction mixture, leading to unwanted side reactions. Furthermore, it can be toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for the use of ethyl 2-(tert-butoxy)pyridine-4-carboxylate in scientific research. For example, it could be used as a catalyst for the synthesis of new organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. It could also be used as a ligand for the preparation of metal complexes, which could be used to study the mechanisms of enzymes and other proteins. Additionally, it could be used in the synthesis of polymers and heterocyclic compounds, such as pyridine and its derivatives. Finally, it could be used as a reagent in the synthesis of other organic compounds, such as dyes, pigments, and surfactants.
Méthodes De Synthèse
The synthesis of ethyl 2-(tert-butoxy)pyridine-4-carboxylate is typically accomplished via a two-step reaction. The first step involves the reaction of pyridine-4-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces an intermediate product, which is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to yield the desired product, ethyl 2-(tert-butoxy)pyridine-4-carboxylate.
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-15-11(14)9-6-7-13-10(8-9)16-12(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDYCJQZUYABBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)
![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)
